molecular formula C14H21NO5S B344590 4-(3,4-Diethoxyphenyl)sulfonylmorpholine CAS No. 898655-20-4

4-(3,4-Diethoxyphenyl)sulfonylmorpholine

Cat. No.: B344590
CAS No.: 898655-20-4
M. Wt: 315.39g/mol
InChI Key: AMWIGGPHKBGOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Diethoxyphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a sulfonyl group linked to a 3,4-diethoxyphenyl moiety. This compound combines the electron-withdrawing sulfonyl group, the polar morpholine heterocycle, and lipophilic 3,4-diethoxy aromatic substituents.

Properties

CAS No.

898655-20-4

Molecular Formula

C14H21NO5S

Molecular Weight

315.39g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C14H21NO5S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(16,17)15-7-9-18-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

AMWIGGPHKBGOOK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thiomorpholine Analogs

The thiomorpholine derivative 4-(4-nitrophenyl)thiomorpholine () serves as a key comparator. Key differences include:

  • Heteroatom Substitution : Thiomorpholine replaces morpholine’s oxygen with sulfur, increasing lipophilicity (logP) and metabolic susceptibility due to sulfur’s oxidation propensity .
  • Crystal Packing : The thiomorpholine analog forms centrosymmetric dimers via C–H···O hydrogen bonds, whereas its morpholine counterpart lacks this due to weaker oxygen-based interactions. This structural divergence impacts solubility and solid-state stability .
  • Biological Relevance : Thiomorpholine derivatives are prioritized in drug design for their "soft spot" metabolism, whereas sulfonylmorpholines (like the target compound) may exhibit enhanced metabolic stability due to the sulfonyl group’s resistance to oxidation .
Table 1: Structural and Functional Comparison with Thiomorpholine Analogs
Property 4-(3,4-Diethoxyphenyl)sulfonylmorpholine 4-(4-Nitrophenyl)thiomorpholine
Core Heteroatom Oxygen (morpholine) Sulfur (thiomorpholine)
Key Functional Groups Sulfonyl, 3,4-diethoxy Nitro, thioether
Lipophilicity (Predicted) Moderate (sulfonyl reduces logP) Higher (sulfur increases logP)
Metabolic Stability High (sulfonyl resists oxidation) Moderate (sulfur oxidizable)
Solid-State Interactions Likely π-π stacking, H-bonding C–H···O dimers, π-stacking
Reference

Piperazine and Morpholine Derivatives

The piperazine-based compound in , featuring a 3,4-diethoxyphenyl group, highlights the role of heterocycle choice:

  • Conformational Flexibility: Piperazine’s chair conformation (similar to morpholine) allows for predictable spatial arrangements.
  • Electronic Effects : The sulfonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the ketone group in the piperazine derivative .

Other Sulfonylmorpholine Derivatives

  • 4-[2-(Methylsulfonyl)phenyl]morpholine (): This analog has a methylsulfonyl group directly attached to the phenyl ring. The 3,4-diethoxy groups in the target compound provide additional steric bulk and electron-donating effects, which could modulate solubility and target engagement .
  • 4-[(3-{[3,5-Di(trifluoromethyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine (): This bis-sulfonyl derivative exhibits extreme electron withdrawal due to trifluoromethyl groups, contrasting with the 3,4-diethoxy substituents’ electron-donating nature. Such differences significantly impact reactivity and pharmacokinetics .
Table 2: Electronic and Steric Comparison of Sulfonylmorpholines
Compound Substituent Effects Predicted Reactivity
This compound Electron-donating (ethoxy), moderate bulk Moderate electrophilicity
4-[2-(Methylsulfonyl)phenyl]morpholine Electron-withdrawing (sulfonyl), low bulk High electrophilicity
4-[(3-{[3,5-Di(trifluoromethyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine Strong electron withdrawal (CF₃), high bulk Low nucleophilicity, high stability
Reference

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